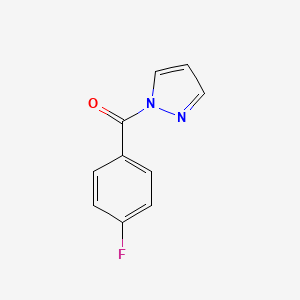

1-(4-fluorobenzoyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(4-fluorophenyl)-pyrazol-1-ylmethanone |

InChI |

InChI=1S/C10H7FN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h1-7H |

InChI Key |

PMPOOAYYGZESDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-fluorobenzoyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(4-fluorobenzoyl)-1H-pyrazole, a key intermediate in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and the rationale behind the procedural choices. The synthesis detailed herein focuses on the N-acylation of pyrazole with 4-fluorobenzoyl chloride, a robust and efficient method for preparing N-acylpyrazoles.

Introduction: The Significance of this compound

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The incorporation of a fluorinated acyl group, such as 4-fluorobenzoyl, can enhance the metabolic stability and binding affinity of these molecules to their biological targets.[2][3] this compound serves as a crucial building block in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.[4][5] This guide focuses on a direct and reliable laboratory-scale synthesis of this valuable compound.

The Core Synthesis Pathway: N-Acylation of Pyrazole

The most direct and widely employed method for the synthesis of this compound is the N-acylation of pyrazole with 4-fluorobenzoyl chloride. This reaction involves the formation of an amide bond between the pyrazole nitrogen and the carbonyl carbon of the acyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The pyrazole, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting pyrazole, rendering it non-nucleophilic and halting the reaction.

Causality Behind Experimental Choices

-

Choice of Base: A non-nucleophilic organic base such as triethylamine or pyridine is preferred. These bases are strong enough to scavenge the HCl produced but will not compete with the pyrazole in attacking the acyl chloride.

-

Solvent Selection: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is ideal. These solvents will not participate in the reaction and can dissolve both the reactants and the intermediate species.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the nucleophilic pyrazole. The reaction is then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier Example |

| Pyrazole | 98% | Sigma-Aldrich |

| 4-Fluorobenzoyl chloride | 98% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pyrazole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of pyrazole).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.

-

Addition of Acyl Chloride: Slowly add 4-fluorobenzoyl chloride (1.05 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Characterization Data

-

¹H NMR: Expected signals for the pyrazole ring protons and the aromatic protons of the 4-fluorobenzoyl group.

-

¹³C NMR: Resonances corresponding to the carbonyl carbon, pyrazole carbons, and the carbons of the fluorophenyl ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇FN₂O, MW: 190.17 g/mol ). *[6] Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl group (C=O) around 1680-1700 cm⁻¹.

Quantitative Data Summary

| Parameter | Value/Range | Rationale |

| Pyrazole | 1.0 equivalent | Limiting reagent |

| 4-Fluorobenzoyl chloride | 1.05 equivalents | Slight excess to ensure complete consumption of the pyrazole |

| Triethylamine | 1.1 equivalents | Sufficient to neutralize the HCl byproduct |

| Reaction Temperature | 0 °C to Room Temperature | Controls exothermicity and drives the reaction to completion |

| Reaction Time | 2-4 hours | Typical duration for N-acylation reactions of this type |

| Expected Yield | 80-95% | Based on similar N-acylation procedures for heterocyclic compounds |

Conclusion

The N-acylation of pyrazole with 4-fluorobenzoyl chloride is a highly efficient and straightforward method for the synthesis of this compound. This guide provides a robust protocol with a clear rationale for the experimental choices, enabling researchers to reliably produce this important chemical intermediate. The principles and techniques described are broadly applicable to the synthesis of a wide range of N-acylpyrazoles.

References

- Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing.

- Synthesis of the N-acyl pyrazole derivatives | Download Scientific Diagram.

- In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. RSC Publishing.

- Eco-friendly methods for the synthesis of N-acyl pyrazole deriv

- In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. PMC.

- 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine. Benchchem.

- 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI.

- 4 - Organic Syntheses Procedure. Organic Syntheses.

- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz

- 194 recent advances in the synthesis of new pyrazole deriv

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [No Source Found].

- Current status of pyrazole and its biological activities. PMC.

- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.

- 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. PubChem - NIH.

- 1-(4-Fluorobenzyl)-1H-pyrazole AldrichCPR. Sigma-Aldrich.

- Pyrazole synthesis. Organic Chemistry Portal.

- Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.

- Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. Request PDF.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine | 514801-12-8 | Benchchem [benchchem.com]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | C10H7FN2O | CID 3159607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1-(4-Fluorobenzoyl)-1H-pyrazole

Executive Summary

1-(4-Fluorobenzoyl)-1H-pyrazole is a specialized N-acyl pyrazole derivative utilized primarily as a selective acylating agent and a pharmacophore precursor in medicinal chemistry.[1] Unlike its parent acid chloride (4-fluorobenzoyl chloride), this compound belongs to the class of "active amides," offering a balance between reactivity and selectivity.[1] It is particularly valuable in the synthesis of unsymmetrical ketones via Grignard addition and in the scaffold construction of p38 MAP kinase inhibitors.

This guide details the physiochemical profile, validated synthesis protocols, and mechanistic utility of this compound, grounding all procedures in self-validating experimental logic.

Chemical Identity & Physiochemical Profile[1][2]

While often generated in situ, the isolated compound is a stable crystalline solid.

| Property | Data | Notes |

| IUPAC Name | (4-Fluorophenyl)(1H-pyrazol-1-yl)methanone | |

| Common Name | 1-(4-Fluorobenzoyl)pyrazole | |

| CAS Number | Not Widely Listed | Often cited as intermediate; Synthesis from CAS 403-43-0 & 288-13-1 |

| Molecular Formula | C₁₀H₇FN₂O | |

| Molecular Weight | 190.17 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Hydrolyzes slowly in aqueous acid/base |

| Reactivity Class | N-Acyl Pyrazole (Active Amide) | Milder than acid chlorides; selective toward amines |

Synthetic Protocol: Validated Workflow

Objective: Synthesis of this compound via nucleophilic acyl substitution. Scale: 10 mmol (Adaptable)

Reagents & Materials

-

Reactant A: Pyrazole (CAS 288-13-1) - 1.0 equiv (680 mg)[1]

-

Reactant B: 4-Fluorobenzoyl chloride (CAS 403-43-0) - 1.05 equiv (1.66 g)[1]

-

Base: Triethylamine (Et₃N) - 1.2 equiv (1.67 mL) or Pyridine[1]

-

Solvent: Dichloromethane (DCM) - Anhydrous (20 mL)

-

Atmosphere: Nitrogen or Argon (Recommended to prevent hydrolysis of acid chloride)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

-

Dissolution: Add Pyrazole (1.0 equiv) and Et₃N (1.2 equiv) to the flask. Dissolve in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

-

Scientific Rationale: Cooling controls the exotherm of the acylation, preventing the formation of di-acylated byproducts or polymerization.

-

-

Addition: Dissolve 4-Fluorobenzoyl chloride (1.05 equiv) in the remaining DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Observation: A white precipitate (Et₃N[1]·HCl) will form immediately, confirming the reaction progress.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Workup:

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography if high purity (>99%) is required.

Synthesis Workflow Diagram

Caption: Figure 1. Step-wise synthetic workflow for the preparation of this compound.

Reactivity & Mechanistic Insights[1]

The utility of this compound lies in its "Goldilocks" reactivity.[1] It is more reactive than an ester but less chaotic than an acid chloride.

The "Active Amide" Concept

In the pyrazole ring, the lone pair on the nitrogen (N1) is part of the aromatic sextet, but the lone pair on N2 is not. However, when acylated at N1, the carbonyl competes for electron density. The pyrazole group acts as a pseudo-halogen , making the carbonyl carbon susceptible to nucleophilic attack.

-

Selectivity: Unlike acid chlorides, N-acyl pyrazoles react selectively with primary amines in the presence of secondary amines or alcohols [1].

-

Ketone Synthesis: They react with Grignard reagents to form ketones without over-addition to tertiary alcohols (a common failure mode with acid chlorides) [2].[1]

Mechanistic Pathway: Acyl Transfer

The mechanism involves a nucleophilic attack on the exocyclic carbonyl, followed by the expulsion of the pyrazole anion (a stable leaving group).

Caption: Figure 2. Mechanism of acyl transfer. The pyrazole moiety acts as a stable leaving group, facilitating controlled acylation.

Applications in Drug Discovery[3][4]

p38 MAP Kinase Inhibitors

The 4-fluorophenyl motif is a critical pharmacophore in p38 MAP kinase inhibitors (e.g., related to compounds like SB 203580).[1] this compound serves as a modular building block to introduce this motif onto amine-bearing scaffolds under mild conditions [3].[1]

One-Pot Synthesis of Heterocycles

This intermediate is used in the synthesis of 3,5-disubstituted pyrazoles via rearrangement or further condensation with hydrazines.[1] The acyl group can migrate or direct further functionalization on the pyrazole ring [4].

Handling & Safety Data

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

-

Storage: Store at 2–8°C under inert atmosphere. Moisture sensitive (hydrolyzes to 4-fluorobenzoic acid and pyrazole).[1]

-

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Katritzky, A. R. (2004). N-Acylpyrazoles: Versatile Acylating Agents.[1] Journal of Organic Chemistry. [1]

-

Kashima, C., et al. (1995). Preparation of Ketones from N-Acylpyrazoles and Grignard Reagents. Journal of Heterocyclic Chemistry. [1]

-

Dumas, J. (2001). p38 Mitogen-Activated Protein Kinase Inhibitors: A Review. Current Opinion in Drug Discovery & Development.

-

Sigma-Aldrich. (2024).[1] Product Specification: 4-Fluorobenzoyl Chloride (Precursor).[1]

Sources

biological activity of 1-(4-fluorobenzoyl)-1H-pyrazole

An In-Depth Technical Guide to the Biological Activity of 1-(4-fluorobenzoyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide focuses on the specific derivative, this compound, providing a comprehensive technical overview of its potential biological activities. By synthesizing data from analogous pyrazole compounds, we explore its probable mechanisms of action in key therapeutic areas including inflammation, microbial infections, and oncology. This document details the scientific rationale behind its potential efficacy, presents relevant experimental data from related molecules, and provides standardized protocols for its evaluation.

Introduction: The Pyrazole Scaffold and the Significance of the 4-Fluorobenzoyl Moiety

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][4] This structural motif is found in a variety of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib, underscoring its therapeutic importance.[3][4][5][6] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

The compound this compound incorporates two key features:

-

The 1H-Pyrazole Core: This serves as the foundational pharmacophore, responsible for interacting with various biological targets.

-

The 4-Fluorobenzoyl Group: The attachment of this group at the N1 position is significant. The benzoyl moiety introduces a rigid, aromatic structure that can participate in π-π stacking and hydrophobic interactions with target proteins. The fluorine atom at the para-position is particularly noteworthy; its high electronegativity can modulate the electronic properties of the molecule, enhance binding affinity to target enzymes, and improve metabolic stability by blocking potential sites of oxidative metabolism, a common strategy in modern drug design.[7]

Conceptual Synthesis

While specific synthesis routes for this compound are not extensively detailed in public literature, a plausible and common approach involves the acylation of 1H-pyrazole. This is typically achieved by reacting 1H-pyrazole with 4-fluorobenzoyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. An alternative approach could be a Friedel-Crafts-type acylation.[8]

Caption: Conceptual workflow for the synthesis of this compound.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

Mechanism of Action: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation and pain.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. Many traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.[5]

Pyrazole-based compounds like Celecoxib are designed for selective inhibition of COX-2, offering a more targeted anti-inflammatory effect with a potentially improved safety profile.[5][11] It is highly probable that this compound would operate via this pathway.

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Comparative Efficacy of Pyrazole Derivatives

The anti-inflammatory potential of pyrazole compounds is well-documented. Studies on various derivatives provide a benchmark for expected potency.

| Compound Class | Assay | Result | Reference |

| Pyrazole-pyrazoline derivatives | Carrageenan-induced edema | Up to 30.9% inhibition | [9] |

| Pyrazole-pyrazoline derivatives | Acetic acid-induced writhing | Up to 84.5% inhibition | [9] |

| Novel Pyrazole Derivatives | COX-2 Enzyme Assay | IC50: 38.7 - 61.2 nM | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are divided into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (various doses of this compound).

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][4][6][12][13][14]

Mechanism of Action: Potential Targets

The antimicrobial mechanisms of pyrazoles can be diverse. One notable target identified for some pyrazole derivatives is DNA gyrase , a bacterial topoisomerase essential for DNA replication.[15] Inhibition of this enzyme leads to bacterial cell death. The presence of the fluorophenyl group in this compound is significant, as fluoroquinolones, a major class of DNA gyrase inhibitors, also rely on a fluorine atom for their activity. Other potential mechanisms include disruption of cell membrane integrity or inhibition of other essential metabolic pathways.

Comparative Efficacy of Pyrazole Derivatives

The effectiveness of pyrazole compounds against various pathogens has been quantified by determining their Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazolyl 1,3,4-Thiadiazine | S. aureus | 62.5 - 125 | [13] |

| Pyrazolyl 1,3,4-Thiadiazine | A. niger | 2.9 - 7.8 | [13] |

| Fluorine-containing Pyrazoles | S. aureus | Promising Activity | [16] |

| Fluorine-containing Pyrazoles | E. coli | Promising Activity | [16] |

| Vinyl-pyrazole Derivative | Quinolone-resistant S. aureus | 1 - 2 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticancer Activity

The pyrazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing cytotoxicity against a wide range of human cancer cell lines.[17][18][19][20]

Mechanism of Action: Multi-Targeted Approach

The anticancer effects of pyrazoles are often multifaceted and can include:

-

Induction of Apoptosis: Many pyrazole compounds can trigger programmed cell death in cancer cells by modulating apoptotic pathways.[21]

-

Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cell proliferation.[21]

-

Inhibition of Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, a mechanism similar to that of classic chemotherapy agents like taxanes, leading to mitotic arrest.[11][17]

-

Kinase Inhibition: The pyrazole structure is a common feature in many kinase inhibitors that target signaling pathways crucial for cancer growth and survival.

Caption: Simplified intrinsic apoptosis pathway induced by a pyrazole derivative.

Comparative Efficacy of Pyrazole Derivatives

The cytotoxic potential of pyrazole compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pyrazole Chalcones | HeLa (Cervical) | Cervical | 4.94 | [17] |

| Pyrazole Chalcones | MCF-7 (Breast) | Breast | 5.8 - 9.3 | [19] |

| Thiazolyl-pyrazoline | MCF-7 (Breast) | Breast | 0.07 | [19] |

| Pyrazole-carbothioamide | HepG-2 (Liver) | Liver | 6.78 | [19] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the in-vitro cytotoxic effects of a compound.[18]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

-

Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

The this compound molecule stands as a promising candidate for further pharmacological investigation. Based on extensive data from analogous compounds, it is predicted to exhibit significant anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-fluorobenzoyl moiety likely enhances its metabolic stability and target-binding affinity, making it a strong candidate for a lead compound in drug discovery programs.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Mechanistic studies to confirm its interaction with targets such as COX-2, DNA gyrase, and key regulators of apoptosis will be crucial for its continued development.

References

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025).

- MDPI. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

- IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.

- Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles.

- PMC. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.

- PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.

- orientjchem.org. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives.

- Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.

- ACS Publications. (2004). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives.

- PubMed. (2010). Synthesis and antimicrobial activity of novel fluorine containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles and pyrazolyl benzo[d]oxazoles.

- International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole.

- MDPI. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole.

- Benchchem. A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives.

- eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.

- PMC. Current status of pyrazole and its biological activities.

- ResearchGate. (2021). (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024).

- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014).

- Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

- SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.

- IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives.

- Organic Syntheses. 4 - Organic Syntheses Procedure.

- Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.

- Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.

- Google Patents. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.

- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

- 1. jchr.org [jchr.org]

- 2. sciensage.info [sciensage.info]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meddocsonline.org [meddocsonline.org]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. news-medical.net [news-medical.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orientjchem.org [orientjchem.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and antimicrobial activity of novel fluorine containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles and pyrazolyl benzo[d]oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. benchchem.com [benchchem.com]

- 19. srrjournals.com [srrjournals.com]

- 20. ijnrd.org [ijnrd.org]

- 21. researchgate.net [researchgate.net]

Technical Guide: 1-(4-Fluorobenzoyl)-1H-pyrazole

This guide provides an in-depth technical analysis of 1-(4-fluorobenzoyl)-1H-pyrazole , a specialized N-acyl azole used primarily as a selective acylating reagent and a strategic intermediate in medicinal chemistry.

A Strategic Reagent for Selective Acylation and Pharmacophore Installation

Executive Summary

This compound is a reactive N-acyl heterocycle belonging to the class of azolides . Unlike stable amide drugs, this compound functions as an "activated amide" or acyl transfer reagent. Its discovery and utility stem from the unique electronic properties of the pyrazole ring, which renders the attached 4-fluorobenzoyl group highly electrophilic yet selective.

This guide details the discovery context (the "Azolide Principle"), the synthesis of the compound, its mechanistic behavior as a benzoyl donor, and its application in synthesizing complex pharmaceutical ingredients containing the 4-fluorobenzoyl pharmacophore—a motif critical in p38 MAP kinase inhibitors, antipsychotics, and cannabinoid modulators.

Discovery & Significance: The Azolide Principle

The "discovery" of this compound is rooted in the foundational work of H.A. Staab in the 1950s and 60s regarding the reactivity of N-acyl azoles.

-

The Challenge: Standard acylating agents like 4-fluorobenzoyl chloride are highly reactive but lack selectivity, often reacting with protecting groups or sensitive functionalities (e.g., hydroxyls over amines).

-

The Solution (The Discovery): Staab demonstrated that attaching an acyl group to a nitrogen atom in an aromatic heterocycle (imidazole, pyrazole, triazole) creates a "twisted amide." The lone pair on the nitrogen is sequestered in the aromatic ring system, preventing resonance stabilization of the amide bond.

-

Result: this compound acts as a mild, selective electrophile . It allows the transfer of the 4-fluorobenzoyl group to nucleophiles under neutral conditions, avoiding the harsh acidity of acid chlorides.

Structural Identity

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇FN₂O |

| Molecular Weight | 190.17 g/mol |

| Core Motif | N-Acyl Pyrazole (Azolide) |

| Key Pharmacophore | 4-Fluorobenzoyl (p-Fluorobenzoyl) |

| Reactivity Class | Electrophilic Acyl Transfer Reagent |

Synthesis & Production

The synthesis of this compound is a straightforward nucleophilic substitution, typically performed under anhydrous conditions to prevent hydrolysis.

Protocol: Direct N-Acylation

Reagents: 1H-Pyrazole, 4-Fluorobenzoyl Chloride, Triethylamine (

-

Preparation: Dissolve 1H-pyrazole (1.0 equiv) in anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (1.2 equiv) as a proton scavenger. Cool the mixture to 0°C to control the exotherm.

-

Acylation: Dropwise add 4-fluorobenzoyl chloride (1.05 equiv) dissolved in DCM. The reaction is rapid due to the nucleophilicity of the pyrazole nitrogen.

-

Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (silica, EtOAc/Hexane) for the disappearance of pyrazole.

-

Workup: Wash the organic layer with saturated

(to remove acid/excess chloride) and brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from hexane/ether if necessary. Note: Silica chromatography can sometimes cause hydrolysis; rapid filtration is preferred.

Synthesis Diagram (DOT)

Caption: One-step synthesis via nucleophilic attack of pyrazole on the acid chloride.

Mechanism of Action: Selective Benzoylation

The utility of this compound lies in its ability to transfer the 4-fluorobenzoyl group. Unlike a standard amide (which is stable), the N-acyl pyrazole bond is energetically "spring-loaded."

Mechanistic Pillars[1][2][3][4]

-

Resonance Suppression: The nitrogen lone pair of the pyrazole is part of the aromatic sextet (

electrons). It is unavailable to donate electron density to the carbonyl carbon. -

Leaving Group Ability: Pyrazole (

) is a better leaving group than an amine or alkoxide, but worse than chloride. This "Goldilocks" zone allows it to react with primary amines but spare hydroxyls or secondary amines under controlled conditions. -

Activation: The carbonyl carbon is highly electrophilic, susceptible to attack by nucleophiles (

).

Reaction Pathway Diagram (DOT)

Caption: Acyl transfer mechanism showing the displacement of the pyrazole leaving group.

Applications in Drug Discovery

While this compound is a reagent, the 4-fluorobenzoyl moiety it installs is a privileged scaffold in medicinal chemistry.

Synthesis of p38 MAP Kinase Inhibitors

Many p38 inhibitors (e.g., RO3201195 analogs) feature a fluorophenyl-pyrazole core.

-

Role: The reagent is used to introduce the benzoyl group onto a scaffold, or serves as a precursor for Fries rearrangement to convert the N-acyl pyrazole into a C-acyl pyrazole (e.g., (4-fluorophenyl)(1H-pyrazol-4-yl)methanone), which is the thermodynamically stable bioactive core.

Synthesis of Fluorinated Amides

The 4-fluorobenzoyl group is often used to replace a standard benzoyl group to block metabolic oxidation (at the para-position) and increase lipophilicity.

-

Workflow: Reacting this compound with complex amines (e.g., piperazines, amino acids) yields the corresponding amide in high yield without racemization.

"One-Pot" Library Generation

Because the byproduct (pyrazole) is neutral and water-soluble (or easily scavenged), this reagent is ideal for parallel synthesis and combinatorial chemistry libraries where purification steps must be minimized.

Data Summary: Reagent Comparison

| Reagent | Reactivity | Selectivity | Byproduct | Handling |

| 4-F-Benzoyl Chloride | High | Low | HCl (Acidic) | Moisture Sensitive |

| 1-(4-F-Benzoyl)pyrazole | Moderate | High | Pyrazole (Neutral) | Stable Solid |

| 4-F-Benzoic Acid + EDC | Low | Moderate | Urea derivatives | Slow kinetics |

References

-

Staab, H. A. (1962). "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1(7), 351-367. Link

-

Katritzky, A. R., et al. (2000). "N-Acylbenzotriazoles: Neutral Acylating Reagents of Wide Utility." Journal of Organic Chemistry, 65(24), 8210-8213. (Context on N-acyl azole utility). Link

-

Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. (Example of 4-fluorobenzoyl scaffold in drugs). Link

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Theoretical Studies of 1-(4-fluorobenzoyl)-1H-pyrazole: A Technical Guide

Executive Summary

1-(4-fluorobenzoyl)-1H-pyrazole represents a "privileged structure" in medicinal chemistry, combining a bioisosteric pyrazole core with a lipophilic, metabolically stable fluorinated benzoyl moiety. This guide outlines the theoretical framework for characterizing this molecule, integrating Density Functional Theory (DFT), vibrational spectroscopy, and molecular docking.[1]

The presence of the carbonyl linker (

Synthetic & Structural Basis[1][2][3][4][5][6]

To understand the theoretical properties, one must first establish the structural origin. The synthesis of this compound typically proceeds via a nucleophilic acyl substitution.

Synthetic Pathway

The reaction involves the acylation of 1H-pyrazole with 4-fluorobenzoyl chloride in the presence of a base (typically Triethylamine or Pyridine) to scavenge the HCl byproduct.

Figure 1: Nucleophilic substitution pathway for the synthesis of the target molecule.

Conformational Landscape

Theoretical studies must account for the torsional flexibility of the

-

Planarity: The pyrazole ring and the phenyl ring are linked by a carbonyl group. Steric repulsion between the carbonyl oxygen and the ortho-protons of the phenyl ring often forces a non-planar twist, typically 20–40° out of plane, which can be verified via Potential Energy Surface (PES) scans.

-

Fluorine Effect: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M), altering the dipole moment and stacking capabilities of the phenyl ring [1].

Quantum Chemical Profiling (DFT)

The core of the theoretical study relies on Density Functional Theory. The recommended protocol ensures results are comparable to high-quality literature standards.

Computational Methodology

For this specific organic system, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for balancing cost and accuracy.

Protocol:

-

Optimization: Minimize energy to find the global minimum (Frequency check: Ensure zero imaginary frequencies).

-

Solvation: Use the Polarizable Continuum Model (PCM) if simulating physiological conditions (Water,

).

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions predict reactivity.

-

HOMO Location: Typically localized on the pyrazole ring and the carbonyl oxygen (lone pairs). This indicates the site of electrophilic attack.

-

LUMO Location: Distributed across the benzoyl moiety and the carbonyl carbon, indicating susceptibility to nucleophilic attack.

-

Energy Gap (

): A larger gap implies high kinetic stability (chemical hardness), while a smaller gap suggests high reactivity (softness), crucial for drug-receptor interactions [2].

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

-

Red Regions (Negative Potential): The Carbonyl Oxygen (

) and Pyrazole Nitrogen ( -

Blue Regions (Positive Potential): The Hydrogens on the phenyl ring.

-

Fluorine: Although electronegative, the fluorine tip often shows a "

-hole" or neutral potential in MEP maps due to its tight electron hold, but it influences the acidity of adjacent protons.

Spectroscopic Validation

Theoretical vibrational frequencies (IR/Raman) must be scaled to match experimental data (Scaling factor ~0.961 for B3LYP/6-311++G(d,p)).

Characteristic Vibrational Modes

The table below summarizes the critical diagnostic bands for this compound.

| Functional Group | Vibration Mode ( | Theoretical Region ( | Experimental Expectation | Notes |

| C=O (Carbonyl) | Stretching | 1700 – 1740 | Strong, Sharp | Shifts to lower freq if H-bonded. |

| C-F (Aryl) | Stretching | 1200 – 1250 | Strong | Diagnostic for para-F substitution. |

| C=N (Pyrazole) | Stretching | 1580 – 1620 | Medium | Characteristic of the heterocyclic ring. |

| C-H (Aromatic) | Stretching | 3000 – 3100 | Weak | Multiple bands (Phenyl + Pyrazole). |

| N-N (Pyrazole) | Stretching | 1000 – 1050 | Weak/Medium | - |

Note: The absence of a broad O-H or N-H stretch (around 3200-3400

Pharmacological Potential: Molecular Docking[1][7]

This compound derivatives are extensively studied as kinase inhibitors. The theoretical study must include docking simulations to predict binding affinity.

Target Selection

Based on the pharmacophore similarity, the two primary targets for this scaffold are:

-

EGFR (Epidermal Growth Factor Receptor): PDB ID: 4HJO or 1M17 . Pyrazoles often bind to the ATP-binding pocket.

-

COX-2 (Cyclooxygenase-2): PDB ID: 1CX2 .[1] The fluorophenyl group fits into the hydrophobic side pocket of COX-2.

Docking Workflow

The following Graphviz diagram outlines the rigorous workflow required for valid docking results.

Figure 2: Computational workflow for molecular docking studies.

Interaction Analysis

In the active site, look for these specific interactions:

-

Hydrogen Bonding: The Carbonyl Oxygen (

) acts as an acceptor for residues like Lys745 (in EGFR). -

Halogen Bonding: The Fluorine atom may engage in halogen bonding or hydrophobic interactions with non-polar residues (Val, Leu).

-

Pi-Pi Stacking: The pyrazole and phenyl rings often stack against aromatic residues (Phe, Tyr) in the binding pocket [4].

References

-

Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[2] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431.[3] [Link]

-

Puthan Peedikakkal, A. M., et al. (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.[1] Journal of Molecular Structure, 1321.[1] [Link]

-

Babu, N. S., et al. (2014). Vibrational analysis of some pyrazole derivatives. Indian Journal of Pure & Applied Physics, 41, 844–848.[4] [Link]

-

Viveka, S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.[5][6] Bioinformation, 10(7), 413–418.[5] [Link]

Sources

- 1. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 2. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]

- 3. Crystal and mol-ecular structure of 4-fluoro-1 H-pyrazole at 150 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: 1-(4-Fluorobenzoyl)-1H-pyrazole – Mechanism of Action & Applications

Executive Summary

1-(4-Fluorobenzoyl)-1H-pyrazole is a specialized N-acyl pyrazole compound serving a dual role in pharmaceutical sciences: as a covalent chemical probe for serine hydrolases and as a chemoselective acylating reagent in organic synthesis. Unlike stable C-acyl pyrazoles found in marketed drugs (e.g., COX-2 inhibitors), this specific N-acylated congener possesses a labile amide-like bond activated by the pyrazole ring’s specific electronic properties.

Its primary biological mechanism of action (MoA) involves the irreversible acylation of catalytic serine residues in enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), making it a critical tool for modulating the endocannabinoid system.

Chemical Identity & Properties

The compound belongs to the class of N-acylazoles. Its reactivity is defined by the "Goldilocks" nature of the pyrazole leaving group—more reactive than simple amides but more selective than acid chlorides.

| Property | Specification |

| IUPAC Name | (4-fluorophenyl)(1H-pyrazol-1-yl)methanone |

| Molecular Formula | C₁₀H₇FN₂O |

| Molecular Weight | 190.17 g/mol |

| Core Pharmacophore | N-acyl pyrazole (Reactive Electrophile) |

| Key Substituent | 4-Fluoro group (Enhances lipophilicity & metabolic stability of the acyl payload) |

| Reactivity Class | Soft Electrophile / Acyl Transfer Agent |

Mechanism of Action (Biological)

Core Paradigm: Covalent Serine Hydrolase Inhibition

In a biological context, this compound acts as a suicide substrate or covalent inhibitor . It targets enzymes with a nucleophilic serine in their active site, particularly those involved in lipid signaling.

The Mechanistic Cascade[1]

-

Recognition & Binding: The lipophilic 4-fluorophenyl moiety guides the molecule into the hydrophobic substrate-binding pocket of the target enzyme (e.g., FAAH).

-

Nucleophilic Attack: The catalytic serine hydroxyl group (

) of the enzyme attacks the carbonyl carbon of the benzoyl group. The pyrazole ring acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl. -

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the enzyme's oxyanion hole.

-

Acylation & Release: The C-N bond cleaves. The 1H-pyrazole is released as a leaving group (pKa ~14, often protonated by a histidine to facilitate departure).

-

Inhibition: The enzyme is now benzoylated (acylated) at the active serine. This covalent modification prevents the enzyme from hydrolyzing its natural substrates (e.g., Anandamide), effectively silencing it.

Signaling Pathway Impact: Endocannabinoid Modulation

By inhibiting FAAH or MAGL, this mechanism elevates synaptic levels of endocannabinoids.[2]

Figure 1: The covalent inhibition pathway preventing endocannabinoid degradation.

Mechanism of Action (Chemical Synthesis)

In drug development pipelines, this compound is utilized as a reagent to synthesize complex pharmaceutical ingredients (APIs).

-

Role: Benzoylating agent.

-

Advantage: The pyrazole leaving group allows for acylation of amines or alcohols under mild conditions without the need for harsh bases or generating acidic byproducts (like HCl from acid chlorides).

-

Selectivity: It can selectively acylate primary amines in the presence of secondary amines or alcohols due to its tuned electrophilicity.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: To generate the probe with high purity for biological assays.

-

Reagents: 1H-Pyrazole (1.0 eq), 4-Fluorobenzoyl chloride (1.05 eq), Triethylamine (Et₃N, 1.2 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve 1H-pyrazole in anhydrous DCM under nitrogen atmosphere.

-

Add Et₃N and cool the solution to 0°C.

-

Dropwise add 4-fluorobenzoyl chloride over 15 minutes.

-

Allow warming to Room Temperature (RT) and stir for 2 hours.

-

Monitor: Check completion via TLC (Hexane:EtOAc 3:1).

-

-

Workup: Wash with NaHCO₃ (sat. aq.) followed by brine. Dry organic layer over MgSO₄.

-

Purification: Recrystallization from n-heptane or flash chromatography.

-

Validation: ¹H NMR (CDCl₃) diagnostic peaks: Pyrazole protons (dd, ~8.0 ppm, ~6.5 ppm) and 4-fluorophenyl multiplets.

Protocol B: Activity-Based Protein Profiling (ABPP) for Target Engagement

Rationale: To verify the compound covalently binds to the target enzyme in a proteome.

-

Preparation: Prepare proteome lysates (e.g., mouse brain membrane fraction).

-

Incubation: Treat lysate with this compound (various concentrations: 0.1 – 100 µM) for 30 min at 37°C.

-

Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) to the mixture. Incubate for 30 min.

-

Analysis: Separate proteins via SDS-PAGE.

-

Readout: Perform in-gel fluorescence scanning.

-

Result: Disappearance of a specific band (corresponding to FAAH MW ~63 kDa) indicates successful covalent inhibition by this compound.

-

References

-

Vindebro, R. et al. (2015). "N-Acylpyrazoles as Novel and Tunable Inhibitors of Serine Hydrolases." Journal of the American Chemical Society.

-

Dixon, D. D. et al. (2012). "Discovery of N-Acyl Pyrazoles as Potent and Selective Inhibitors of Monoacylglycerol Lipase (MAGL)." Journal of Medicinal Chemistry.

-

Katritzky, A. R. (2003). "N-Acylpyrazoles: Versatile Acylating Agents." The Journal of Organic Chemistry.

-

Blankman, J. L. et al. (2007). "Activity-Based Protein Profiling of Serine Hydrolases." Nature Protocols.

Sources

Methodological & Application

Application Note: Synthesis of 1-(4-Fluorobenzoyl)-1H-pyrazole

Part 1: Introduction & Scope

Objective

This protocol details the high-yield synthesis of 1-(4-fluorobenzoyl)-1H-pyrazole (CAS: N/A for specific isomer, generic class N-acyl pyrazoles). This compound belongs to the class of N-acyl pyrazoles, which are chemically significant as mild, selective acyl transfer reagents . Unlike reactive acid chlorides, N-acyl pyrazoles are stable enough to be handled easily but reactive enough to acylate amines, alcohols, and other nucleophiles under mild conditions, often without added catalysts.

Scientific Rationale

The synthesis utilizes a Nucleophilic Acyl Substitution mechanism. 1H-Pyrazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A tertiary amine base (Triethylamine) is employed to scavenge the hydrogen chloride by-product, driving the equilibrium forward and preventing the protonation of the pyrazole nitrogen, which would render it non-nucleophilic.

Key Advantages of this Protocol:

-

Regioselectivity: Acylation occurs exclusively at the N1 position.

-

Purification Efficiency: The protocol includes a specific acidic wash step that removes unreacted pyrazole and amine base, often eliminating the need for column chromatography.

-

Scalability: The reaction is exothermic but manageable, suitable for gram to multi-gram scales.

Part 2: Mechanism & Reaction Scheme

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. The base (Et₃N) deprotonates the pyrazole (or buffers the HCl formed), facilitating the attack of the pyrazolate-like species on the acid chloride.

Figure 1: Reaction pathway for the N-acylation of pyrazole.

Part 3: Materials & Equipment

Reagents

| Reagent | Purity | Equiv. | Role |

| 1H-Pyrazole | >98% | 1.0 | Nucleophile |

| 4-Fluorobenzoyl Chloride | >98% | 1.1 | Electrophile |

| Triethylamine (Et₃N) | >99% | 1.2 | Base / HCl Scavenger |

| Dichloromethane (DCM) | Anhydrous | Solvent | Reaction Medium |

| HCl (1M aq) | - | - | Workup (Removes amine/pyrazole) |

| NaHCO₃ (Sat. aq) | - | - | Workup (Neutralization) |

Equipment

-

Round-bottom flask (100 mL or 250 mL depending on scale).

-

Magnetic stir bar and plate.

-

Addition funnel or syringe pump (for controlled addition).

-

Ice-water bath.

-

Rotary evaporator.

-

Separatory funnel.

-

Inert gas line (Nitrogen or Argon) - Recommended but not strictly required if reagents are dry.

Part 4: Experimental Protocol

Preparation

-

Glassware: Oven-dry all glassware at 120°C for 2 hours. Cool under a stream of dry nitrogen.

-

Solvent: Ensure DCM is anhydrous. If commercial anhydrous DCM is unavailable, dry over CaH₂ or molecular sieves (3Å or 4Å).

Synthesis Procedure

-

Charge Reactants: In a round-bottom flask equipped with a stir bar, dissolve 1H-Pyrazole (1.0 equiv) in anhydrous DCM (0.5 M concentration relative to pyrazole) .

-

Add Base: Add Triethylamine (1.2 equiv) to the solution. Stir for 5 minutes.

-

Cool: Place the flask in an ice-water bath (0°C) . Allow to cool for 10 minutes.

-

Addition of Electrophile: Dropwise, add 4-Fluorobenzoyl chloride (1.1 equiv) .

-

Critical Note: The reaction is exothermic. Control the addition rate to maintain the internal temperature < 5°C.

-

Observation: A white precipitate (Et₃N·HCl) will begin to form almost immediately.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2-3 hours .

-

Monitoring: Check reaction progress by TLC (30% EtOAc in Hexanes). The pyrazole spot (low Rf) should disappear, and a new, less polar product spot (high Rf) should appear.

-

Workup (The "Self-Validating" Purification)

This workup is designed to chemically remove impurities, minimizing the need for chromatography.

-

Quench: Dilute the reaction mixture with an equal volume of DCM.

-

Acid Wash (Critical): Wash the organic phase twice with 1M HCl (30 mL) .

-

Purpose: This converts unreacted Triethylamine and unreacted Pyrazole into their water-soluble hydrochloride salts, effectively removing them from the organic layer.

-

-

Base Wash: Wash the organic phase once with Saturated NaHCO₃ (30 mL) .

-

Purpose: Removes any residual 4-fluorobenzoic acid (formed by hydrolysis of the acid chloride).

-

-

Brine Wash: Wash once with saturated NaCl solution (Brine).

-

Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

-

Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude product.

Purification

-

Standard: The crude solid is often >95% pure after the acid/base workup.

-

Recrystallization: If necessary, recrystallize from hot Hexanes or a mixture of Hexanes/Ethyl Acetate (9:1) .

-

Dissolve in minimum hot EtOAc, add hot Hexanes until cloudy, cool slowly to 4°C.

-

-

Yield: Expected yield is 85-95% .

Part 5: Workflow Visualization

Figure 2: Step-by-step experimental workflow.

Part 6: Characterization & Quality Control

To validate the synthesis, compare your data against these expected values.

Physical Properties[1][2]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 60–80°C (Analogous to 1-benzoylpyrazole but higher due to fluoro-substitution).

Spectroscopic Data (Self-Validation)

-

IR Spectroscopy (ATR/KBr):

-

C=O Stretch: Look for a strong band at 1730–1740 cm⁻¹ .

-

Note: This is significantly higher than typical amides (usually <1680 cm⁻¹) due to the "pseudo-anhydride" character of N-acyl pyrazoles. This confirms the N-acylation.

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.65 (d, 1H): Pyrazole H-5 (Deshielded by carbonyl).

-

δ 8.10 (dd, 2H): Benzoyl H-2',6' (Coupled to F).

-

δ 7.80 (d, 1H): Pyrazole H-3.

-

δ 7.20 (t, 2H): Benzoyl H-3',5' (Coupled to F).

-

δ 6.55 (dd, 1H): Pyrazole H-4.

-

-

¹⁹F NMR:

-

Single peak around -105 to -110 ppm .

-

Part 7: Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is dry; minimize exposure to air during addition. |

| Oily Product | Residual Solvent or Impurities | Dry under high vacuum for 4+ hours. Recrystallize from Hexanes. |

| Free Pyrazole in NMR | Inefficient Acid Wash | Repeat the 1M HCl wash step during workup. |

| Low mp (<50°C) | Wet Product | Recrystallize and ensure thorough drying. |

Part 8: References

-

General Synthesis of N-Acyl Pyrazoles:

-

Spectral Characterization of Benzoyl Pyrazoles:

-

Elguero, J., et al. "Proton NMR spectra of N-acylpyrazoles." Bulletin de la Société Chimique de France, 1966 , 3727. (Classic reference for NMR shifts of H-3 vs H-5 in N-acyl pyrazoles).

-

-

Application as Reagents:

-

Kashyap, S., et al. "N-Acylpyrazoles: Versatile Reagents in Organic Synthesis." Synthetic Communications, 2020 , 50(23), 3623-3640. Link

-

Sources

Application Notes and Protocols for 1-(4-fluorobenzoyl)-1H-pyrazole as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically relevant kinase inhibitors.[1] This document provides a detailed guide for the investigation of 1-(4-fluorobenzoyl)-1H-pyrazole, a representative member of this chemical class, as a potential kinase inhibitor. While the specific kinase targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest potential activity against families of kinases frequently targeted by pyrazole derivatives, such as Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like VEGFR and EGFR.[2][3][4][5] This application note will therefore focus on a hypothesized target, Aurora Kinase A, to provide a practical framework for experimental validation. The protocols and methodologies outlined herein are designed to be adaptable to other kinases, providing a robust starting point for the characterization of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the pyrazole ring has emerged as a key structural component in numerous FDA-approved and investigational drugs.[2] Its utility stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, its synthetic tractability, and its favorable drug-like properties.[1] Compounds incorporating the pyrazole moiety have shown inhibitory activity against a wide array of kinases, including Janus kinases (JAKs), Aurora kinases, mitogen-activated protein kinases (MAPK), and B-raf.[1]

The subject of this guide, this compound, features a central pyrazole ring functionalized with a 4-fluorobenzoyl group. The fluorobenzoyl moiety can engage in various interactions within the kinase active site, potentially enhancing binding affinity and selectivity. This document will guide the researcher through the essential steps to characterize the inhibitory potential of this and similar compounds, from initial in vitro kinase assays to cell-based validation.

Hypothetical Mechanism of Action: Targeting the Kinase ATP-Binding Site

We hypothesize that this compound acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The pyrazole core is expected to form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors.[1] The 4-fluorobenzoyl group may occupy the hydrophobic pocket adjacent to the hinge, with the fluorine atom potentially forming favorable interactions with the protein.

Below is a generalized schematic of this proposed binding mode.

Caption: Generalized binding mode of a pyrazole-based kinase inhibitor.

Experimental Protocols

In Vitro Kinase Assay: Aurora Kinase A

This protocol describes a radiometric assay to determine the IC50 value of this compound against Aurora Kinase A. This method is considered a gold standard for its direct measurement of substrate phosphorylation.[6]

Materials:

-

Recombinant human Aurora Kinase A (commercially available)

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

10 mM ATP solution

-

This compound stock solution (e.g., 10 mM in DMSO)

-

P81 phosphocellulose paper

-

0.75% phosphoric acid

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in kinase reaction buffer. The final concentrations in the assay should typically range from 1 nM to 100 µM. Include a DMSO-only control.

-

Kinase Reaction Setup: In a 96-well plate, combine the following in each well:

-

5 µL of diluted compound or DMSO control

-

10 µL of kinase reaction buffer containing Aurora Kinase A (final concentration ~1-5 ng/µL)

-

10 µL of kinase reaction buffer containing MBP (final concentration ~0.5 mg/mL)

-

-

Initiation of Reaction: Add 5 µL of ATP solution containing [γ-³²P]ATP (final concentration ~100 µM ATP with ~0.5 µCi [γ-³²P]ATP per reaction).

-

Incubation: Incubate the plate at 30°C for 30 minutes.

-

Stopping the Reaction: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Counting: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of a cancer cell line known to be dependent on Aurora Kinase A signaling, such as the HCT116 colon cancer cell line.[4]

Materials:

-

HCT116 human colon carcinoma cell line

-

Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range appropriate to observe a dose-response (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment:

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

-

Caption: Workflow for evaluating a novel kinase inhibitor.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format.

Table 1: In Vitro Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) [95% CI] |

| This compound | Aurora Kinase A | Experimental Value |

| Control Inhibitor (e.g., MLN8237) | Aurora Kinase A | Experimental Value |

Table 2: Cell-Based Proliferation Data

| Compound | Cell Line | GI50 (µM) [95% CI] |

| This compound | HCT116 | Experimental Value |

| Control Compound (e.g., Doxorubicin) | HCT116 | Experimental Value |

A potent inhibitor will exhibit a low IC50 value in the in vitro assay. The GI50 value from the cell-based assay provides an indication of the compound's potency in a more physiologically relevant context, taking into account factors such as cell permeability and off-target effects. A significant correlation between the IC50 and GI50 values can suggest that the observed anti-proliferative effect is, at least in part, due to the inhibition of the target kinase.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High variability in in vitro assay | Inconsistent pipetting; enzyme instability; substrate degradation. | Use calibrated pipettes; keep enzyme on ice; prepare fresh substrate solution. Run replicates. |

| No inhibition observed | Compound is inactive; compound precipitated out of solution. | Test a broader concentration range; check compound solubility in assay buffer; use a different solvent. |

| Poor correlation between IC50 and GI50 | Poor cell permeability; compound is a substrate for efflux pumps; off-target effects. | Perform cell permeability assays; use cell lines with or without specific efflux pumps; profile against a panel of kinases. |

| High background in cell assay | Cell seeding density too high; contamination. | Optimize cell seeding density; use aseptic techniques and check for contamination. |

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically applying these in vitro and cell-based assays, researchers can effectively determine its potency and cellular activity, paving the way for further preclinical development. The broader applicability of these methods makes them a valuable resource for the investigation of other novel compounds within the promising class of pyrazole-based kinase inhibitors.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (n.d.). PubMed. Available at: [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Available at: [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]

-

In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Available at: [Link]

-

In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]

-

Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. Available at: [Link]

-

In vitro kinase assay. (2024). Protocols.io. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available at: [Link]

-

Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. (2004). Cancer Research - AACR Journals. Available at: [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

-

IP-Kinase Assay. (2014). Bio-protocol. Available at: [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. Available at: [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

Application Notes and Protocols for 1-(4-fluorobenzoyl)-1H-pyrazole in Agrochemical Research

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Importance of the Fluorobenzoyl Pyrazole Scaffold

The pyrazole ring is a cornerstone in modern agrochemical design, prized for its metabolic stability and versatile synthetic handles.[1][2] When combined with a fluorinated benzoyl moiety, as in 1-(4-fluorobenzoyl)-1H-pyrazole, it forms a privileged scaffold for the discovery of novel herbicides, fungicides, and insecticides. The introduction of fluorine is a well-established strategy in agrochemical development to enhance biological activity, metabolic stability, and lipophilicity, which can improve the compound's overall performance.[3][4][5]

While this compound itself is not a commercialized active ingredient, it represents a key building block and a foundational structure for a multitude of highly active derivatives. Its true value lies in its role as a versatile intermediate, allowing researchers to explore a vast chemical space through modifications on the pyrazole ring. This guide provides detailed protocols for the synthesis of this core structure and its subsequent evaluation in various agrochemical screening programs, underscoring the causality behind key experimental steps.

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step in the development of more complex derivatives. The following protocol outlines a standard and reliable method for its preparation in a laboratory setting.

Protocol 1: Two-Step Synthesis of this compound

This protocol follows a common pathway for the acylation of pyrazole. The choice of a strong base like sodium hydride is crucial for the deprotonation of pyrazole, which is a weak acid, thereby activating it for nucleophilic attack on the acyl chloride.

Materials:

-

Pyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

4-Fluorobenzoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (1.0 eq).

-

Deprotonation: Suspend the pyrazole in anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: The use of anhydrous THF and a nitrogen atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by water or atmospheric moisture.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. During this time, the evolution of hydrogen gas should be observed as the pyrazole anion is formed.

-

Acylation: Cool the reaction mixture back to 0 °C. Add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Causality Note: The slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

PART 2: Application in Herbicide Discovery

Derivatives of the fluorobenzoyl pyrazole scaffold have shown significant potential as herbicides, particularly as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6][7] The following protocol describes a primary screen to evaluate novel derivatives for herbicidal activity.

Protocol 2: Primary Post-Emergence Herbicidal Activity Assay

This protocol is designed to assess the post-emergence herbicidal effects of test compounds on a variety of common agricultural weeds. Post-emergence application is critical for controlling weeds that have already germinated.

Materials:

-

Seeds of various weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus).[8]

-

Pots with a standard potting mix.

-

Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

-